molecular formula C12H16O4 B5749787 isobutyl 4-methoxyphenyl carbonate

isobutyl 4-methoxyphenyl carbonate

Cat. No.: B5749787
M. Wt: 224.25 g/mol
InChI Key: DVHVQXDNFHZQJY-UHFFFAOYSA-N
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Description

Isobutyl 4-methoxyphenyl carbonate is a chemical compound with the molecular formula C12H16O4 and a molecular weight of 224.2530 g/mol . This specific carbonate ester is characterized by a structure incorporating both isobutyloxy and 4-methoxyphenoxy groups bonded to a carbonyl carbon . Researchers can leverage its defined molecular structure as a building block in organic synthesis, for example in the development of more complex molecules through coupling reactions or polymerization processes. Calculated physical properties include a boiling point of approximately 626.31 K and a melting point of approximately 365.56 K . Its role may extend to serving as a model compound in materials science or as a potential precursor in pharmaceutical research for probing chemical reactivity and reaction mechanisms. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(4-methoxyphenyl) 2-methylpropyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-9(2)8-15-12(13)16-11-6-4-10(14-3)5-7-11/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHVQXDNFHZQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogs

Compound Molecular Weight (g/mol) Key Substituents Physical State Melting Point (°C) LD₅₀ (mg/kg) Regulatory Classification
This compound (target) ~242.3 (calculated) Methoxyphenyl, isobutyl Likely liquid Not reported Not reported Not specified
Dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate 389.32 Methoxycarbonyl, amino Solid 111–112 10,000 IMDG 3077 (environmental hazard)
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate 235.21 Fluorophenyl, methyl Not specified Not reported Not reported Not classified
Isobutyl chloroformate ~136.6 (calculated) Chloroformate, isobutyl Liquid Not reported Highly toxic Hazardous (AEGL guidelines)

Key Observations:

Functional Group Reactivity: The target carbonate lacks the electrophilic chloroformate group present in isobutyl chloroformate, which is highly reactive and toxic . Carbonates are typically milder, making them preferable for controlled reactions (e.g., drug synthesis). The methoxycarbonyl group in dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate shares similarities with the methoxyphenyl group in the target compound, suggesting comparable electronic effects (e.g., electron-donating properties) but differing steric profiles.

Toxicity and Safety :

  • Isobutyl chloroformate’s acute toxicity necessitates stringent handling protocols, whereas the dimethyl compound in exhibits low toxicity (LD₅₀ = 10,000 mg/kg) . The target carbonate’s toxicity profile is likely closer to the latter due to the absence of reactive chloride groups.

Physical Properties :

  • The methoxyphenyl group in the target compound may enhance solubility in polar solvents compared to the fluorophenyl group in methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate . Fluorine’s electronegativity often reduces solubility relative to methoxy substituents.

Regulatory and Environmental Impact: Isobutyl chloroformate is classified as hazardous under AEGL guidelines , while dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate is regulated under IMDG 3077 for environmental hazards .

Research Implications and Gaps

  • Synthetic Utility : The carbonate group in the target compound may offer advantages in stepwise synthesis over chloroformates, which are prone to rapid hydrolysis .
  • Data Limitations : Direct experimental data on the target compound’s melting point, solubility, and toxicity are unavailable in the provided evidence. Further studies are required to validate inferred properties.

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